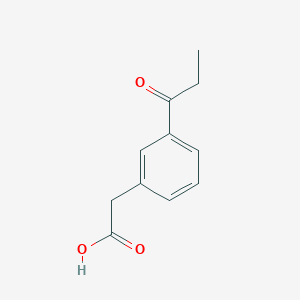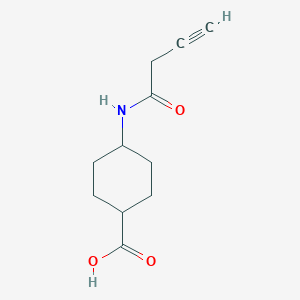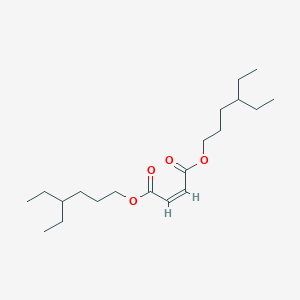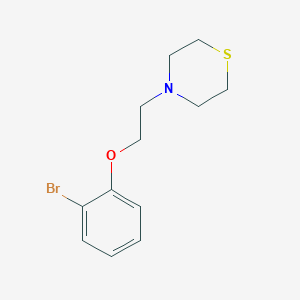
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine is an organic compound with the molecular formula C12H16BrNOS It is a thiomorpholine derivative, characterized by the presence of a bromophenoxy group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with thiomorpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or column chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromophenoxy group can be reduced to form phenoxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phenoxy derivatives.
科学的研究の応用
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(2-Bromophenoxy)ethyl)thiomorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiomorpholine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
4-(2-(4-Bromophenoxy)ethyl)thiomorpholine: Similar structure but with a different position of the bromine atom.
4-(2-(2-Chlorophenoxy)ethyl)thiomorpholine: Chlorine atom instead of bromine.
4-(2-(2-Fluorophenoxy)ethyl)thiomorpholine: Fluorine atom instead of bromine.
Uniqueness
4-(2-(2-Bromophenoxy)ethyl)thiomorpholine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The presence of the thiomorpholine ring also imparts distinct chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16BrNOS |
|---|---|
分子量 |
302.23 g/mol |
IUPAC名 |
4-[2-(2-bromophenoxy)ethyl]thiomorpholine |
InChI |
InChI=1S/C12H16BrNOS/c13-11-3-1-2-4-12(11)15-8-5-14-6-9-16-10-7-14/h1-4H,5-10H2 |
InChIキー |
VHAHJBYXFOTKEX-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1CCOC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


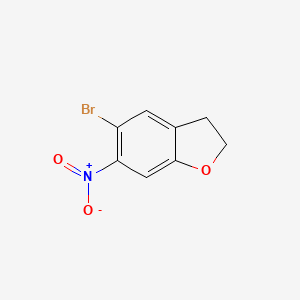


![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)
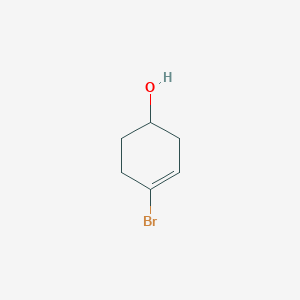
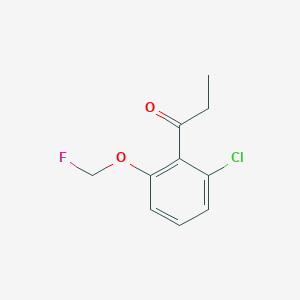
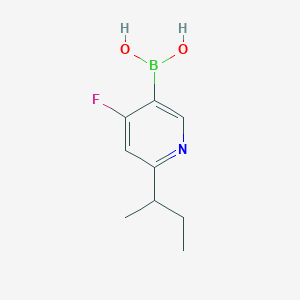
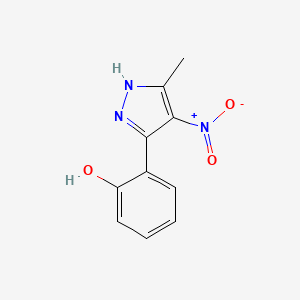
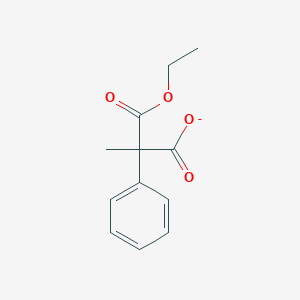
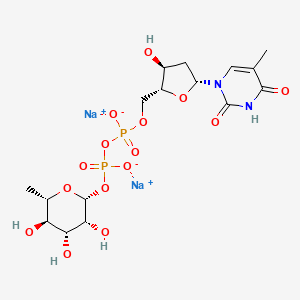
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
